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Compound of Interest

Compound Name: Fosazepam

Cat. No.: B1210111 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

stereochemistry of fosazepam, a water-soluble derivative of diazepam. This document collates

available data on its chemical properties, synthesis, and structural elucidation, offering detailed

methodologies for key analytical techniques employed in its characterization.

Molecular Structure
Fosazepam is a synthetic benzodiazepine derivative, distinguished by the presence of a

dimethylphosphorylmethyl group at the N-1 position of the benzodiazepine ring. This

substitution significantly enhances its water solubility compared to its parent compound,

diazepam.[1][2]

Chemical Identity
The fundamental chemical identifiers and properties of fosazepam are summarized in the table

below.
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Identifier Value

IUPAC Name
7-chloro-1-(dimethylphosphorylmethyl)-5-

phenyl-3H-1,4-benzodiazepin-2-one[1]

Chemical Formula C₁₈H₁₈ClN₂O₂P[1][3]

Molecular Weight 360.78 g/mol [1][3]

CAS Number 35322-07-7[1][2]

SMILES
ClC1=CC2=C(C=C1)N(CP(C)

(C)=O)C(CN=C2C3=CC=CC=C3)=O[1]

Physicochemical Properties
Property Value/Description

Appearance
Likely a crystalline solid, similar to other

benzodiazepines.

Solubility Water-soluble derivative of diazepam.[1][2]

pKa Data not readily available.

LogP

Data not readily available, but expected to be

lower than diazepam due to the polar

phosphoryl group.

Stereochemistry
A critical aspect of fosazepam's molecular structure is its stereochemistry. Based on available

data, fosazepam is an achiral molecule.[3] It does not possess any stereogenic centers, and

therefore, does not exist as enantiomers or diastereomers. The absence of chirality simplifies

its synthesis and pharmacological evaluation, as there is no need to resolve stereoisomers,

which can often exhibit different physiological activities and metabolic profiles.

Synthesis of Fosazepam
While the original patent (DE Patent 2022503)[1] for fosazepam contains the definitive

synthesis, a detailed, publicly accessible, step-by-step protocol is not available. However, a
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plausible synthetic route can be inferred from the general synthesis of N-1 substituted

benzodiazepines and its structural relationship to diazepam. The synthesis would likely involve

the N-alkylation of nordiazepam (desmethyldiazepam) with a suitable

dimethylphosphorylmethylating agent.

Proposed Synthetic Protocol (Representative)
Objective: To synthesize fosazepam by N-alkylation of nordiazepam.

Materials:

Nordiazepam

Chloromethyl dimethylphosphine oxide (or a similar reactive precursor)

A suitable base (e.g., sodium hydride, potassium carbonate)

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

Procedure:

Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve nordiazepam in the chosen anhydrous solvent.

Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0

°C) to deprotonate the N-1 amide of nordiazepam, forming the corresponding anion.

Alkylation: Slowly add a solution of chloromethyl dimethylphosphine oxide in the same

solvent to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, quench the reaction by the slow addition of water.

Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic

layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1210111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of

methanol in dichloromethane) to yield pure fosazepam.

Characterization: Confirm the identity and purity of the synthesized fosazepam using

techniques such as NMR, mass spectrometry, and IR spectroscopy.

Experimental Protocols for Structural Elucidation
The definitive structure of fosazepam would be established using a combination of

spectroscopic methods. The following are representative protocols for the characterization of a

benzodiazepine derivative like fosazepam.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of fosazepam by

analyzing the chemical environment of its hydrogen, carbon, and phosphorus nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a few milligrams of purified fosazepam in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Experimental Parameters:

¹H NMR:

Acquire a standard one-dimensional proton NMR spectrum.

Expected signals would include aromatic protons, the methylene protons of the

benzodiazepine ring and the phosphinylmethyl group, and the methyl protons on the

phosphorus atom.

Integration of the signals should correspond to the number of protons in each

environment.

¹³C NMR:
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Acquire a proton-decoupled carbon-13 NMR spectrum.

Expected signals would correspond to the different carbon environments in the molecule,

including the carbonyl carbon, aromatic carbons, and aliphatic carbons.

³¹P NMR:

Acquire a proton-decoupled phosphorus-31 NMR spectrum.

A single signal would be expected, characteristic of the pentavalent phosphorus in the

dimethylphosphoryl group.

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish the

connectivity between protons and carbons, confirming the overall structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of fosazepam and to obtain information about its

fragmentation pattern for structural confirmation.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation: Prepare a dilute solution of fosazepam in a suitable solvent (e.g.,

methanol or acetonitrile).

Procedure:

Infuse the sample solution into the ESI source.

Acquire the mass spectrum in positive ion mode.

The spectrum should show a prominent peak corresponding to the protonated molecule

[M+H]⁺ at m/z 361.78.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental

composition.
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Tandem mass spectrometry (MS/MS) can be performed on the parent ion to study its

fragmentation, which would likely involve cleavages around the benzodiazepine ring and the

phosphinylmethyl side chain.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the fosazepam molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: Prepare a KBr pellet containing a small amount of fosazepam or analyze

the sample as a thin film on a salt plate.

Procedure:

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Characteristic absorption bands would be expected for:

C=O (amide) stretching

C=N (imine) stretching

Aromatic C-H and C=C stretching

Aliphatic C-H stretching

P=O stretching

C-Cl stretching
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Proposed Synthetic Workflow for Fosazepam
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Caption: A proposed workflow for the synthesis and characterization of fosazepam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure
and Stereochemistry of Fosazepam]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210111#molecular-structure-and-stereochemistry-
of-fosazepam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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